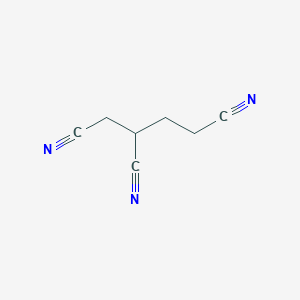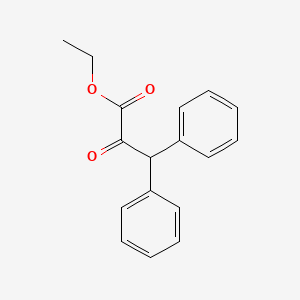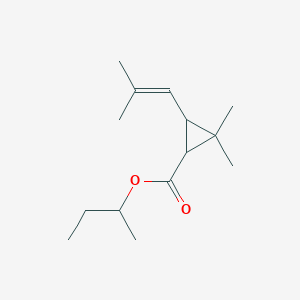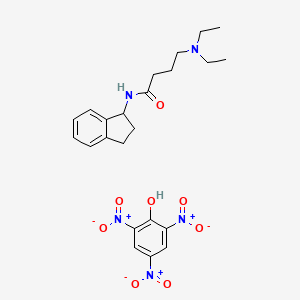
N-(2-Diethylaminobutyryl)-1-indanamine picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Diethylaminobutyryl)-1-indanamine picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an indanamine core, which is modified with a diethylaminobutyryl group and further complexed with picrate. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminobutyryl)-1-indanamine picrate typically involves a multi-step process. The initial step often includes the preparation of the indanamine core, which can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The diethylaminobutyryl group is then introduced through an acylation reaction, where the indanamine is reacted with a diethylaminobutyryl chloride in the presence of a base such as triethylamine. The final step involves the formation of the picrate complex, which is achieved by reacting the N-(2-Diethylaminobutyryl)-1-indanamine with picric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(2-Diethylaminobutyryl)-1-indanamine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
科学研究应用
N-(2-Diethylaminobutyryl)-1-indanamine picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-Diethylaminobutyryl)-1-indanamine picrate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its biological activity.
相似化合物的比较
Similar Compounds
N-(2-Dimethylaminobutyryl)-1-indanamine: Similar structure but with dimethylamino instead of diethylamino group.
N-(2-Diethylaminobutyryl)-1-naphthylamine: Similar structure but with a naphthylamine core instead of indanamine.
N-(2-Diethylaminobutyryl)-1-phenylamine: Similar structure but with a phenylamine core.
Uniqueness
N-(2-Diethylaminobutyryl)-1-indanamine picrate is unique due to the combination of its indanamine core and the picrate complex, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
6520-59-8 |
|---|---|
分子式 |
C23H29N5O8 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
4-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)butanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H26N2O.C6H3N3O7/c1-3-19(4-2)13-7-10-17(20)18-16-12-11-14-8-5-6-9-15(14)16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6,8-9,16H,3-4,7,10-13H2,1-2H3,(H,18,20);1-2,10H |
InChI 键 |
YDCVPKCNRKGQFG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
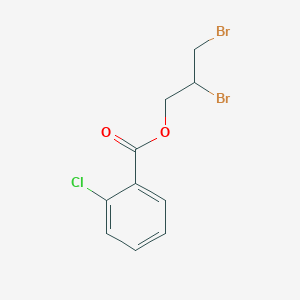
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
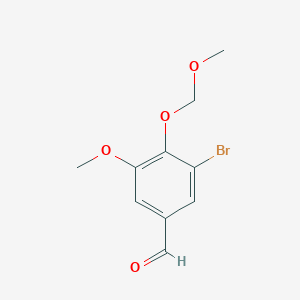
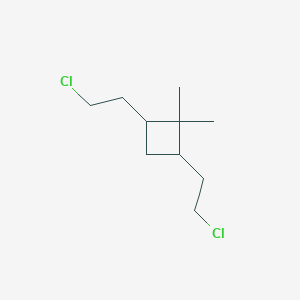
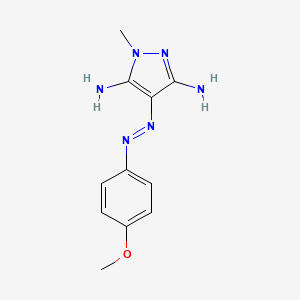
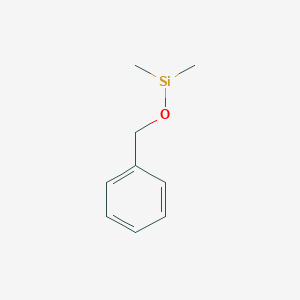

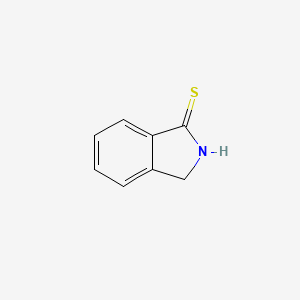
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
